molecular formula C15H20ClN3S B11513847 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione

Cat. No.: B11513847
M. Wt: 309.9 g/mol
InChI Key: QZUWJTHEFSBUKI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2,4-triazaspiro[47]dodecane-3-thione is a complex organic compound characterized by its unique spiro structure This compound features a 4-chlorophenyl group attached to a triazaspiro framework, which includes a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with a suitable triaza compound in the presence of a sulfur source to introduce the thione group. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects . Additionally, the spiro structure may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione is unique due to its combination of a spiro structure, a chlorophenyl group, and a thione functional group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H20ClN3S

Molecular Weight

309.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione

InChI

InChI=1S/C15H20ClN3S/c16-12-6-8-13(9-7-12)19-14(20)17-15(18-19)10-4-2-1-3-5-11-15/h6-9,18H,1-5,10-11H2,(H,17,20)

InChI Key

QZUWJTHEFSBUKI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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